![molecular formula C13H7F3O B1324055 3,4,4'-Trifluorobenzophenone CAS No. 951885-88-4](/img/structure/B1324055.png)
3,4,4'-Trifluorobenzophenone
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Overview
Description
3,4,4’-Trifluorobenzophenone (TFBP) is an aromatic ketone with the chemical formula C13H7F3O . It is commonly used as a photoinitiator in the polymer industry due to its ability to initiate and promote photochemical reactions.
Molecular Structure Analysis
The molecular structure of 3,4,4’-Trifluorobenzophenone consists of two phenyl rings connected by a carbonyl group, with three fluorine atoms attached to the phenyl rings . The molecular weight is 236.19 .Scientific Research Applications
Use in Food Contact Materials
“3,4,4’-Trifluorobenzophenone” is used as a co-monomer in the manufacture of polyether ether ketone (PEEK) plastics . PEEK is a high-performance engineering thermoplastic that offers chemical and water resistance similar to PPS (Polyphenylene Sulfide), but can operate at higher temperatures. PEEK can be used continuously to 480°F (250°C) and in hot water or steam without permanent loss in physical properties. For hostile environments, PEEK is a high strength alternative to fluoropolymers. PEEK carries a V-0 flammability rating and exhibits very low smoke and toxic gas emission when exposed to flame.
The final articles made of PEEK are intended for repeated use in contact with all types of foods for short-term duration, including at high temperatures . In tests for migration from PEEK under exaggerated test conditions compared to the intended uses, “3,4,4’-Trifluorobenzophenone” was not detected .
Safety Assessment
The safety of “3,4,4’-Trifluorobenzophenone” has been assessed by the EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF Panel) . The substance was tested in three genotoxicity tests and was considered not to raise a concern for genotoxicity . Therefore, the CEF Panel concluded that “3,4,4’-Trifluorobenzophenone” is not of safety concern for the consumer if used as co-monomer up to a certain concentration in the manufacture of PEEK plastics .
Mechanism of Action
In the context of its use as a photoinitiator, 3,4,4’-Trifluorobenzophenone likely works by absorbing light and undergoing intersystem crossing to a triplet state. This excited state can then initiate polymerization reactions.
Safety and Hazards
properties
IUPAC Name |
(3,4-difluorophenyl)-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(16)7-9/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGUHHGEPAGNJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001250662 |
Source
|
Record name | (3,4-Difluorophenyl)(4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001250662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,4'-Trifluorobenzophenone | |
CAS RN |
951885-88-4 |
Source
|
Record name | (3,4-Difluorophenyl)(4-fluorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951885-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,4-Difluorophenyl)(4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001250662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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